GSK-J1

説明

GSK-J1 は、H3K27 ヒストン脱メチル化酵素 JMJD3 (KDM6B) および UTX (KDM6A) の非常に強力な阻害剤です。 JMJD3 (KDM6B) の細胞フリーアッセイで IC50 は 60 nM であり、他の試験済み脱メチル化酵素に対して 10 倍以上の選択性を示しています 。この化合物はエピジェネティクスの分野において重要であり、遺伝子発現と調節を研究するための科学研究で広く使用されてきました。

準備方法

GSK-J1 の合成には、重要な中間体の調製とその後のカップリングを含む複数のステップが含まれます。 反応条件には、多くの場合、ジメチルスルホキシド (DMSO) などの有機溶媒と触媒の使用が含まれ、反応を促進します 。

化学反応の分析

Structural Characteristics and Synthetic Modifications

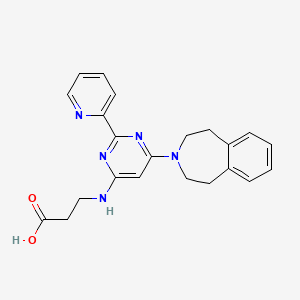

GSK-J1 features a pyridyl-pyrimidine biaryl core linked to a β-alanine moiety with a propanoic acid group. Its synthesis involves coupling the tetrahydrobenzazepine ring to the pyrimidine scaffold, followed by introduction of the pyridyl and β-alanine components . The ethyl ester pro-drug derivatives (GSK-J4 and GSK-J5) are synthesized by masking the carboxylate group of this compound and its inactive regio-isomer GSK-J2, respectively, to enhance cellular permeability .

Key structural interactions :

-

Propanoic acid : Mimics α-ketoglutarate (α-KG) by forming hydrogen bonds with K1381, T1387, and N1480 in JMJD3 .

-

Pyridyl-pyrimidine : Coordinates with the catalytic Fe²⁺/Co²⁺ ion via bidentate interactions .

Enzyme Inhibition Mechanism

This compound competitively inhibits α-KG binding while non-competitively displacing histone peptide substrates. This dual mechanism arises from structural mimicry and metal coordination:

Table 1: Inhibition Kinetics of this compound

| Target | IC₅₀ (nM) | Assay Type | Selectivity Over Other KDMs |

|---|---|---|---|

| JMJD3 | 28–60 | AlphaScreen, MALDI | >100-fold (vs. JMJD2C/PHF8) |

| UTX | 53 | Thermal shift | No activity vs. LSD1/HDACs |

| JARID1B/C | 950–1,760 | RapidFire MS | Limited cross-reactivity |

Co-crystallography (PDB: 4ASK) reveals that this compound induces a 1.8 Å shift in the divalent cation position, disrupting cofactor binding . The inactive regio-isomer GSK-J2 (IC₅₀ >100 μM) lacks metal-coordinating capacity, confirming the critical role of pyridine orientation .

Prodrug Activation and Cellular Conversion

The ethyl ester pro-drugs GSK-J4 and GSK-J5 undergo hydrolysis by cellular esterases to regenerate active this compound or inactive GSK-J2:

Table 2: Prodrug Conversion in Human Macrophages

| Compound | Intracellular [Acid] (μM) | Prodrug Efficiency (vs. Parent Acid) |

|---|---|---|

| GSK-J4 | 11.8 ± 0.6 | 7.4-fold increase |

| GSK-J5 | 17.4 ± 1.5 | 2.2-fold increase |

Data from lysate analysis after 1 h incubation with 30 μM pro-drug .

The ester masking strategy improves cellular uptake by 5–10-fold, enabling effective JMJD3 inhibition at physiologically relevant concentrations .

pH-Responsive Release from Nanocarriers

This compound-loaded hyaluronic acid (HA)-decorated metal-organic frameworks (MOFs) exhibit pH-dependent release:

Table 3: Cumulative Release Kinetics of HA@MOF@this compound

| Condition | This compound Release (72 h) | Fe³⁺ Dissociation (72 h) |

|---|---|---|

| pH 7.4 | 58.6% | 22.3% |

| pH 5.5 | 86.3% | 68.9% |

Acidic conditions (e.g., lysosomal pH 5.5) trigger MOF degradation, releasing this compound and Fe³⁺ ions. The latter deplete glutathione (GSH), inducing oxidative stress synergistically with JMJD3 inhibition .

Selectivity and Off-Target Interactions

科学的研究の応用

Head and Neck Squamous Cell Carcinoma (HNSCC)

A study demonstrated that combining GSK-J1 with another inhibitor, TCP, resulted in significant anti-tumor effects in HNSCC models. The dual inhibition led to impaired cell proliferation and induced apoptosis in vitro, as well as inhibited tumor growth in vivo. The synergistic effect was attributed to the modulation of genes related to cancer pathways, with SPP1 identified as a key mediator .

Leukemia and Glioma

GSK-J4, a derivative of this compound, has shown efficacy in reducing tumor volume in xenograft models of ovarian cancer and has been implicated in the downregulation of pro-tumorigenic pathways. The compound's ability to induce H3K27 methylation suggests potential applications in treating various cancers .

Mastitis Treatment

Research indicates that this compound significantly alleviates inflammation in LPS-induced mastitis models. The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by modifying their promoter regions through H3K27me3 recruitment. This suggests that JMJD3 inhibition could be a promising strategy for treating inflammatory diseases .

Data Table: Summary of Applications

Case Study 1: Synergistic Effects on HNSCC

In a preclinical study involving HNSCC, this compound was used alongside TCP to evaluate its efficacy. Results indicated that this combination not only inhibited cell proliferation but also triggered apoptosis and senescence in cancer cells. Importantly, the study provided insights into the transcriptional changes associated with these effects, highlighting the potential for this compound as part of combination therapies in cancer treatment .

Case Study 2: Inflammation Modulation in Mastitis

In an experimental model of mastitis, this compound treatment led to significant reductions in inflammatory markers and improved histological outcomes. This case study underscores the potential therapeutic applications of this compound in managing inflammatory responses through epigenetic modulation .

作用機序

GSK-J1 は、JMJD3 と UTX の活性を阻害することによりその効果を発揮し、H3K27me3 の蓄積につながります。H3K27me3 は、抑制的なクロマチンマークです 。 この修飾は、プロモーターを修飾することによって、炎症関連遺伝子の転写を妨げます 。 この化合物は、JMJD3 と UTX の酵素活性に不可欠な補因子である α-ケトグルタル酸と Fe2+ に対する競合的阻害剤として作用します 。

類似の化合物との比較

This compound は、ヒストン脱メチル化酵素阻害剤としての高い選択性と効力のためにユニークです。類似の化合物には以下が含まれます。

GSK-J2: 標的への活性が著しく低いレジオ異性体.

GSK-J4: 細胞用途に使用される this compound のエステル誘導体.

GSK-J5: 細胞用途のための低活性なコントロールのプロドラッグ.

これらの化合物は構造が似ていますが、選択性と効力に違いがあるため、this compound は特定の研究用途に適した選択となっています。

類似化合物との比較

GSK-J1 is unique due to its high selectivity and potency as a histone demethylase inhibitor. Similar compounds include:

GSK-J2: A regio-isomer with significantly less on-target activity.

GSK-J4: An ester derivative of this compound used for cellular applications.

GSK-J5: A pro-drug of the less-active control for cellular use.

These compounds share similar structures but differ in their selectivity and potency, making this compound a preferred choice for specific research applications.

生物活性

GSK-J1 is a selective inhibitor of the Jumonji C domain-containing histone demethylase JMJD3, primarily targeting the demethylation of histone H3 at lysine 27 (H3K27). Its biological activity has been extensively studied, particularly in the context of inflammation and epigenetic regulation.

This compound functions by inhibiting JMJD3, leading to an increase in trimethylation of H3K27 (H3K27me3), a repressive chromatin mark. This modification is crucial for regulating gene expression associated with inflammatory responses. The compound's selectivity is notable; it exhibits minimal off-target effects on other demethylases and protein kinases, making it a valuable tool for studying JMJD3's role in various biological processes.

Key Findings:

- Selectivity : this compound selectively inhibits JMJD3 and UTX with an IC50 of approximately 60 nM for JMJD3, while showing negligible activity against other members of the JMJ family and unrelated proteins .

- Inflammatory Response : In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated mouse mammary epithelial cells . This suggests potential therapeutic applications in inflammatory diseases.

1. LPS-Induced Mastitis Model

In a study investigating the effects of this compound on LPS-induced mastitis in mice, it was found that treatment with this compound led to a significant reduction in inflammation. Mechanistically, this compound treatment resulted in increased H3K27me3 levels at the promoters of inflammatory genes, thereby inhibiting their transcription. This study highlights this compound's potential as a therapeutic agent for inflammatory conditions.

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Control (LPS) | This compound Treatment |

|---|---|---|

| TNF-α | High | Low |

| IL-1β | High | Low |

| IL-6 | High | Low |

2. Anthelmintic Activity

This compound was also evaluated for its anthelmintic properties against Schistosoma mansoni. While GSK-J4 (a related compound) showed significant effects on schistosome motility and viability, this compound did not demonstrate similar activity, indicating its specificity towards histone demethylation rather than direct antiparasitic effects .

Pharmacological Implications

The selective inhibition by this compound provides insights into the role of JMJD3 in various diseases. Its ability to modulate inflammatory responses suggests that it could be explored further for treating conditions like rheumatoid arthritis or other inflammatory disorders.

Summary

This compound stands out as a potent and selective inhibitor of JMJD3, with significant implications for understanding epigenetic regulation in inflammation. Its ability to selectively enhance H3K27me3 levels positions it as a promising candidate for therapeutic interventions aimed at modulating inflammatory responses.

特性

IUPAC Name |

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZCPICCWKMZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025614 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373422-53-7 | |

| Record name | 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1373422-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does GSK-J1 exert its biological effects?

A1: this compound binds to the catalytic domain of histone demethylases UTX and JMJD3, inhibiting their enzymatic activity. [, , ] This inhibition prevents the removal of trimethyl groups from lysine 27 of histone H3 (H3K27me3), a repressive epigenetic mark. The resulting increase in H3K27me3 levels leads to chromatin condensation and gene silencing. [, , ]

Q2: What are the downstream consequences of UTX and JMJD3 inhibition by this compound?

A2: The specific consequences of this compound treatment vary depending on the cellular context and target genes affected. Studies have shown that this compound can:

- Induce cell cycle arrest and apoptosis: In various cancer cell lines, this compound treatment has been shown to inhibit proliferation and induce cell death. [, , ]

- Modulate differentiation: this compound can influence cell fate decisions by altering the expression of lineage-specific genes. For example, it has been shown to enhance neuroectoderm differentiation from human pluripotent stem cells. []

- Affect immune responses: this compound has been reported to modulate inflammatory responses, such as those observed in lipopolysaccharide-induced mastitis. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24N6O2, and its molecular weight is 408.47 g/mol.

Q4: Is there information available on the stability of this compound under different conditions?

A4: While specific stability data is limited in the provided abstracts, this compound's chemical structure suggests sensitivity to hydrolysis and oxidation. Proper storage conditions, potentially under inert atmosphere and controlled temperature, are likely crucial for maintaining its stability. Further research is needed to fully characterize its stability profile.

Q5: Does this compound possess any catalytic activity?

A5: this compound is an enzyme inhibitor and does not possess intrinsic catalytic activity. It exerts its effects by blocking the catalytic activity of its target enzymes, UTX and JMJD3. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, crystal structures of this compound in complex with its target enzymes (UTX, JMJD3) have been solved, providing insights into its binding mode and interactions with key amino acid residues. [, , ] These structural insights can guide further development of more potent and selective KDM inhibitors. []

Q7: How does modifying the structure of this compound affect its activity?

A7: While detailed SAR studies are not described in the provided research, the development of GSK-J4, a prodrug of this compound with improved cellular permeability, highlights the impact of structural modifications on biological activity. [, ] Further research exploring structural modifications could lead to the discovery of analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Q8: Are there any specific formulation strategies employed to enhance this compound's stability or bioavailability?

A8: While the provided abstracts don't explicitly describe formulation strategies for this compound, it's a common practice in drug development. Approaches like encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs could be explored to enhance its stability, solubility, and ultimately, its bioavailability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Limited information regarding the ADME profile of this compound is available in the provided research. Further investigations are needed to fully characterize its pharmacokinetic properties, which are crucial for understanding its in vivo behavior and potential for clinical translation.

Q10: What is the safety profile of this compound?

A10: Comprehensive toxicological data for this compound is not yet available. While preclinical studies have not reported significant toxicity, further investigations are needed to fully assess its safety profile, especially regarding potential long-term effects.

Q11: Are there strategies to improve this compound delivery to specific tissues or cells?

A14: Research suggests that targeted delivery strategies can enhance this compound's therapeutic efficacy. One study successfully utilized hyaluronic acid-decorated metal-organic frameworks (HA@MOF) to deliver this compound specifically to ovarian cancer cells, resulting in improved treatment outcomes. [] This highlights the potential of nanotechnology and other targeted drug delivery approaches for optimizing this compound's therapeutic index.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。